molecular formula C13H22ClN B13973685 8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane

8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane

Cat. No.: B13973685
M. Wt: 227.77 g/mol
InChI Key: CWNUQLHEXWCIAI-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a cyclopropyl group and a chloromethyl substituent. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane typically involves the reaction of cyclopropylamine with a suitable chloromethylating agent. One common method involves the use of chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of spirocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the cyclopropyl group or other parts of the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of reduced spirocyclic derivatives.

Scientific Research Applications

8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The cyclopropyl group may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    8-Azaspiro[4.5]decane: Lacks the chloromethyl and cyclopropyl groups, making it less reactive.

    2,8-Diazaspiro[4.5]decane: Contains an additional nitrogen atom, which can alter its chemical and biological properties.

    1,4-Dioxa-8-azaspiro[4.5]decane: Contains oxygen atoms, which can affect its reactivity and solubility.

Uniqueness

8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane is unique due to its combination of a chloromethyl group and a cyclopropyl group within a spirocyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

8-(chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane

InChI

InChI=1S/C13H22ClN/c14-9-11-3-5-13(6-4-11)7-8-15(10-13)12-1-2-12/h11-12H,1-10H2

InChI Key

CWNUQLHEXWCIAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C2)CCC(CC3)CCl

Origin of Product

United States

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